Durhamycin A
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Overview
Description
Durhamycin A is a natural product isolated from microbial fermentation extracts. It is a member of the aureolic acid family of antibiotics and has demonstrated potent inhibition of HIV Tat transactivation . The structure of this compound consists of tetrasaccharide and disaccharide moieties attached to a tricyclic aglycone .
Preparation Methods
Durhamycin A is derived from a soil isolate, specifically from the species Streptomyces durhamensis . The preparation involves the extraction of the antibiotic from the microbial culture, followed by purification processes. The synthetic routes for this compound include stereoselective synthesis of a model aglycone, which involves the use of various reagents and solvents such as diethyl ether, toluene, dichloromethane, and tetrahydrofuran . Industrial production methods focus on optimizing the fermentation conditions and extraction processes to yield the compound efficiently .
Chemical Reactions Analysis
Durhamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triethylamine, diisopropylethylamine, pyridine, and acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with 3-benzyloxymethoxy-2-chloro-benzaldehyde in dichloromethane yields a chlorinated derivative .
Scientific Research Applications
Durhamycin A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of aureolic acids . In biology, it has been studied for its potent inhibition of HIV Tat transactivation, making it a potential candidate for antiviral therapies . In medicine, this compound’s antiviral properties have been explored for the treatment of HIV . Additionally, it has applications in the industry as an antifungal antibiotic, active against many fungi pathogenic to humans and animals .
Mechanism of Action
The mechanism of action of Durhamycin A involves its interaction with the DNA minor groove in high-GC-content regions in a nonintercalative way, requiring magnesium ions . This interaction inhibits the binding of transcription factors necessary for viral replication, thereby exerting its antiviral effects . The primary molecular target is the HIV Tat protein, which is essential for viral replication and progression of HIV disease .
Comparison with Similar Compounds
Durhamycin A is part of the aureolic acid family, which includes other compounds such as mithramycin, chromomycin, and olivomycin . These compounds share a similar tricyclic polyketide structure and glycosylation patterns. this compound is unique due to its specific tetrasaccharide and disaccharide moieties . Mithramycin and chromomycin are primarily used as chemotherapeutic agents, while this compound has shown significant antiviral activity . Other similar compounds include UCH9 and chromocyclomycin, which also belong to the aureolic acid family and exhibit varying degrees of biological activity .
Properties
Molecular Formula |
C62H92O28 |
---|---|
Molecular Weight |
1285.4 g/mol |
IUPAC Name |
[(2R,3S,4R,6S)-6-[(2R,3R,4R,6S)-6-[[7-butan-2-yl-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-4-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C62H92O28/c1-12-22(2)47-36(85-43-18-37(53(70)26(6)80-43)86-41-16-34(65)51(68)24(4)78-41)15-32-13-31-14-33(61(77-11)59(76)50(67)23(3)63)62(58(75)49(31)57(74)48(32)56(47)73)90-46-20-39(55(72)28(8)82-46)88-45-21-40(60(29(9)83-45)84-30(10)64)89-44-19-38(54(71)27(7)81-44)87-42-17-35(66)52(69)25(5)79-42/h13,15,22-29,33-35,37-46,50-55,60-63,65-74H,12,14,16-21H2,1-11H3/t22?,23?,24-,25-,26-,27-,28-,29-,33?,34-,35-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,50?,51-,52-,53-,54-,55-,60+,61?,62?/m1/s1 |
InChI Key |
GKQPKEYSNFSHDQ-XQGPSDOPSA-N |
Isomeric SMILES |
CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O[C@H]9C[C@H]([C@@H]([C@H](O9)C)O)O)O)O |
Canonical SMILES |
CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)OC4CC(C(C(O4)C)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1OC8CC(C(C(O8)C)O)OC9CC(C(C(O9)C)O)O)O)O |
Synonyms |
durhamycin A |
Origin of Product |
United States |
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